molecular formula C16H17ClN2O2 B13005305 4-amino-N-(5-chloro-2-ethoxyphenyl)-3-methylbenzamide

4-amino-N-(5-chloro-2-ethoxyphenyl)-3-methylbenzamide

Cat. No.: B13005305
M. Wt: 304.77 g/mol
InChI Key: HPGCVLHDSHWFCK-UHFFFAOYSA-N
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Description

4-amino-N-(5-chloro-2-ethoxyphenyl)-3-methylbenzamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro-substituted phenyl ring, and an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-chloro-2-ethoxyphenyl)-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of the chloro and ethoxy groups to the phenyl ring.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-chloro-2-ethoxyphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-amino-N-(5-chloro-2-ethoxyphenyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(5-chloro-2-ethoxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide
  • 4-amino-N-(5-chloro-2-ethoxyphenyl)-3-ethylbenzamide
  • 4-amino-N-(5-bromo-2-ethoxyphenyl)-3-methylbenzamide

Uniqueness

4-amino-N-(5-chloro-2-ethoxyphenyl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

4-amino-N-(5-chloro-2-ethoxyphenyl)-3-methylbenzamide

InChI

InChI=1S/C16H17ClN2O2/c1-3-21-15-7-5-12(17)9-14(15)19-16(20)11-4-6-13(18)10(2)8-11/h4-9H,3,18H2,1-2H3,(H,19,20)

InChI Key

HPGCVLHDSHWFCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)N)C

Origin of Product

United States

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